molecular formula C16H22N4O2 B1419071 Tert-butyl 4-(1H-indazol-6-YL)piperazine-1-carboxylate CAS No. 744219-43-0

Tert-butyl 4-(1H-indazol-6-YL)piperazine-1-carboxylate

Cat. No. B1419071
CAS RN: 744219-43-0
M. Wt: 302.37 g/mol
InChI Key: HYKLCBVCBVKEDJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1H-indazol-6-YL)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H22N4O2 . It has a molecular weight of 302.38 . This compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H22N4O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)13-5-4-12-11-17-18-14(12)10-13/h4-5,10-11H,6-9H2,1-3H3, (H,17,18) . This indicates the molecular structure and arrangement of atoms in the compound.


Physical And Chemical Properties Analysis

This compound is solid in physical form . It is stored in a dry, room temperature environment .

Scientific Research Applications

Pharmaceutical Research and Drug Development

This compound is utilized in the synthesis of various pharmaceutical agents due to its indazole core, which is a common motif in medicinal chemistry. Indazole derivatives are known for their antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . The tert-butyl group in this compound may enhance its lipophilicity, potentially improving its drug-like properties.

Analytical Chemistry

In analytical chemistry, derivatives of this compound could be employed as standards or reagents in chromatographic methods or mass spectrometry, aiding in the detection and quantification of various biological and chemical substances.

Each of these applications leverages the unique chemical structure of Tert-butyl 4-(1H-indazol-6-YL)piperazine-1-carboxylate , which includes the indazole ring system known for its pharmacological relevance and the piperazine moiety, a versatile scaffold in drug design. The tert-butyl group enhances the compound’s physicochemical properties, making it a valuable entity in scientific research. The applications mentioned are based on the general properties of the compound’s functional groups and the typical roles they play in various fields of research .

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding release to the environment and seeking special instructions before use .

properties

IUPAC Name

tert-butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)13-5-4-12-11-17-18-14(12)10-13/h4-5,10-11H,6-9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKLCBVCBVKEDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00658020
Record name tert-Butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00658020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

744219-43-0
Record name tert-Butyl 4-(1H-indazol-6-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00658020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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